molecular formula C7HCl2F3N2O4 B1294799 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 29091-09-6

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene

Cat. No. B1294799
CAS RN: 29091-09-6
M. Wt: 304.99 g/mol
InChI Key: DPQYRXNRGNLPFC-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7HCl2F3N2O4 . It is also known by other names such as “2,4-Dichloro-3,5-dinitrobenzotrifluoride” and "Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)-" .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene” can be represented by the SMILES notation: [O-]N+c1cc(c(Cl)c(c1Cl)N+[O-])C(F)(F)F .


Physical And Chemical Properties Analysis

The compound is insoluble in water . It has a melting point of 74 - 75°C and a boiling point of 291-294°C . The molecular weight of the compound is 304.995 .

Scientific Research Applications

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt, prepared from the reaction of 4-dimethylaminopyridine with commercially available liquid 2,4-dinitro(trifluoromethoxy)benzene, is used as an effective trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021).

Agricultural Fungicide Synthesis

The compound plays a role in the synthesis of [U‐14C phenyl] LS 840606, an agricultural fungicide. An intricate synthesis process involves multiple steps, including reactions with chloroacetyl chloride and 1,3-dichloro-[U- 14 C]benzene (Madegard et al., 1995).

Synthesis of Triazoles

A method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles involves a room temperature 1,3-dipolar cycloaddition of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with terminal alkynes, showcasing high regioselectivity (Hu et al., 2008).

Synthesis of Indoles

The compound is used in a two-step synthesis process for producing 2-methyl-1,5-dinitro-3- and 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzenes, which are then transformed into various nitro-trifluoromethyl-indoles (Petruk et al., 2015).

Fungicide Structural Analysis

The structure of the fungicide fluazinam, which includes this compound, has been analyzed, providing insights into molecular interactions and three-dimensional network formation (Jeon et al., 2013).

Aliphatic Trifluoromethoxylation

This chemical is involved in the first example of nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, leading to the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010).

Weed Control in Horticulture

It has been used in weed control applications, particularly in the cultivation of azaleas, demonstrating significant efficacy in controlling weeds in field beds (Frank & Beste, 1984).

Synthesis of Benzene Derivatives

The compound plays a role in the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing the potential for creating diverse benzene derivatives (Zissimou & Koutentis, 2017).

Safety And Hazards

The compound is toxic and may cause severe injury or death if ingested, inhaled, or comes in contact with the skin . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3N2O4/c8-4-2(7(10,11)12)1-3(13(15)16)5(9)6(4)14(17)18/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYRXNRGNLPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044639
Record name 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene

CAS RN

29091-09-6
Record name 2,4-Dichloro-3,5-dinitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29091-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.913
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Record name 2,4-DICHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TN Brown, F Wania - Environmental Science & Technology, 2008 - ACS Publications
A large and ever-increasing number of chemicals are used in commerce, and researchers and regulators have struggled to ascertain that these chemicals do not threaten human health …
Number of citations: 202 pubs.acs.org
C Zarfl, M Matthies - Environmental Sciences Europe, 2013 - enveurope.springeropen.com
The European chemicals legislation REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) defines criteria to identify substances of very high concern (SVHC). …
Number of citations: 10 enveurope.springeropen.com
W Teubner, A Mehling, PX Schuster, K Guth… - Regulatory Toxicology …, 2013 - Elsevier
National legislations for the assessment of the skin sensitization potential of chemicals are increasingly based on the globally harmonized system (GHS). In this study, experimental data …
Number of citations: 61 www.sciencedirect.com
G Patlewicz, C Kuseva, A Kesova, I Popova… - Regulatory Toxicology …, 2014 - Elsevier
Since the OECD published the Adverse Outcome Pathway (AOP) for skin sensitization, many efforts have focused on how to integrate and interpret nonstandard information generated …
Number of citations: 108 www.sciencedirect.com
D Muir, X Zhang, CA de Wit, K Vorkamp… - Emerging Contaminants, 2019 - Elsevier
In the past 12 years several studies have screened lists of thousands of chemicals available in the industrial chemical inventories of the European Union, the USA and Canada with the …
Number of citations: 40 www.sciencedirect.com
S Rayne, K Forest - Nature Precedings, 2010 - nature.com
The large number of historical and current organic chemicals in commerce, and the ability of these compounds to make their way from industrial to remote regions, has resulted in …
Number of citations: 4 www.nature.com
W Teubner, A Mehling, PX Schuster, K Guth, A Worth… - 2013 - academia.edu
33 National legislations for the assessment of the skin sensitization potential of chemicals are increasingly 34 based on the globally harmonized system (GHS). In this study, …
Number of citations: 3 www.academia.edu
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca
AS Souza - 2017 - repositorio.ufscar.br
The spread of pests and diseases is increasingly posing a threat to various agricultural crops. For that reason, the continuous search for effective agents for the treatment of diseases in …
Number of citations: 0 repositorio.ufscar.br

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